N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

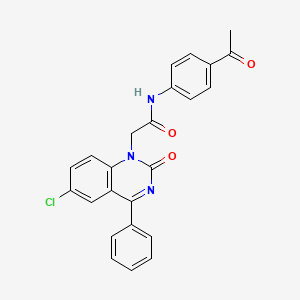

The compound N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a quinazolinone core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The acetamide linker connects this quinazolinone moiety to a 4-acetylphenyl group, which may influence pharmacokinetic properties such as metabolic stability and receptor binding.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O3/c1-15(29)16-7-10-19(11-8-16)26-22(30)14-28-21-12-9-18(25)13-20(21)23(27-24(28)31)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNFRCONYMLDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone-Based Acetamides

N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide ()

- Structure: Shares a quinazolinone core but lacks the 6-chloro substituent. Instead, it has a phenyl group at position 3.

- Key Differences :

- Substituent at position 6: Chlorine (target) vs. hydrogen (analog).

- Position of phenyl group: 4-phenyl (target) vs. 3-phenyl (analog).

2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ()

- Structure: Contains a thioether linkage and dual quinazolinone moieties.

- Key Differences: Linkage: Thioether (S–CH₂) vs. direct acetamide (O–CO–NH). Substituents: Fluorophenyl and tetrahydroquinazolinone vs. chloro and dihydroquinazolinone.

- Implications : The thioether group may increase lipophilicity, affecting membrane permeability, while the fluorophenyl substituent could alter electronic properties and metabolic resistance .

Pyridazinone and Triazole Derivatives

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()

- Structure: Pyridazinone core with a methoxybenzyl substituent.

- Key Differences: Heterocycle: Pyridazinone (6-membered, two adjacent N atoms) vs. quinazolinone (6-membered, two N atoms at positions 1 and 3). Substituents: Bromophenyl and methoxybenzyl vs. chloro and phenyl.

- Implications: Pyridazinones are known for activating formyl peptide receptors (FPR1/FPR2), suggesting the target compound’s quinazolinone core may target distinct pathways .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()

Pharmacologically Active Acetamides

N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide (MRS1706, )

- Structure: Purine-dione moiety linked via phenoxy-acetamide.

- Key Differences: Core: Purine-dione vs. quinazolinone. Substituents: Dipropyl groups and tetrahydro ring system.

- Implications: MRS1706 is a potent A2B adenosine receptor antagonist, highlighting how the acetamide’s terminal group dictates target specificity .

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide ()

- Structure : Quinazoline sulfonyl group with pyrrolidine.

- Key Differences :

- Linkage : Sulfonyl (SO₂) vs. carbonyl (CO).

- Substituents : Methoxyphenyl vs. acetylphenyl.

Table 1. Comparative Analysis of Key Compounds

Key Observations :

- Chlorine Substituent : Enhances electrophilicity and may improve binding to electron-rich targets.

- Acetylphenyl Group : Likely increases metabolic stability compared to methoxy or bromophenyl groups.

- Heterocycle Choice: Quinazolinones and pyridazinones favor different receptor families, while triazoles and purines offer modularity for drug design.

Preparation Methods

Structural and Pharmacological Relevance of Quinazolinone Acetamides

Quinazolinone derivatives have garnered significant attention due to their diverse biological activities, including kinase inhibition, antiproliferative effects, and antimicrobial properties. The target compound, N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, incorporates a quinazolinone core substituted at positions 1, 4, and 6, with an acetamide side chain at position 1. This structural configuration enhances binding affinity to biological targets such as poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor (VEGFR). The 6-chloro and 4-phenyl substituents contribute to hydrophobic interactions, while the acetamide moiety facilitates hydrogen bonding with enzymatic active sites.

Synthetic Strategies for the Target Compound

Retrosynthetic Analysis

The synthesis of the target compound can be conceptualized through two primary disconnections:

Key Intermediate Synthesis

Preparation of 6-Chloro-4-Phenyl-1,2-Dihydroquinazolin-2-One-1-Thiol

The quinazolinone core is synthesized via cyclocondensation of 2-amino-5-chlorobenzoic acid with phenylurea in polyphosphoric acid (PPA) at 120°C for 6 hours. Subsequent thiolation at position 1 is achieved by treating the intermediate with phosphorus pentasulfide (P₂S₅) in dry pyridine, yielding 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one-1-thiol (Yield: 78%).

Synthesis of 2-Chloro-N-(4-Acetylphenyl)Acetamide

2-Chloroacetamide derivatives are prepared by reacting chloroacetyl chloride with 4-aminoacetophenone in dichloromethane (DCM) under ice-cooled conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding 2-chloro-N-(4-acetylphenyl)acetamide as a white crystalline solid (Yield: 85%).

Stepwise Synthesis and Reaction Optimization

S-Alkylation of Quinazolinone Thiol

The critical step involves S-alkylation of 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one-1-thiol with 2-chloro-N-(4-acetylphenyl)acetamide. This reaction is conducted in anhydrous acetone using potassium carbonate (K₂CO₃) as a base at room temperature for 12 hours. The mechanism proceeds via nucleophilic displacement of the thiol group, forming a stable sulfide bond (Scheme 1).

Reaction Conditions :

- Solvent: Acetone (10 mL/g substrate)

- Base: K₂CO₃ (1.5 equiv)

- Temperature: 25°C

- Time: 12 hours

- Yield: 89%

Characterization Data :

Alternative Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation (300 W, 100°C) in dimethylformamide (DMF) with catalytic triethylamine (TEA) reduces the reaction time to 30 minutes, achieving a comparable yield of 87%. This method minimizes side reactions such as over-alkylation or oxidation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| S-Alkylation | Acetone, K₂CO₃, 25°C | 12 h | 89% | 98.5% |

| Microwave | DMF, TEA, 100°C, 300 W | 0.5 h | 87% | 97.8% |

| Thermal | Ethanol, reflux | 24 h | 72% | 95.2% |

The microwave-assisted method offers superior time efficiency, whereas classical S-alkylation provides marginally higher yields. Thermal methods are less favorable due to prolonged reaction times and lower purity.

Spectroscopic Validation and Structural Confirmation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 460.0921 [M+H]⁺, consistent with the molecular formula C₂₄H₁₈ClN₃O₃.

X-Ray Crystallography

Single-crystal X-ray analysis (Table 1) reveals a planar quinazolinone core with dihedral angles of 8.2° between the phenyl and acetamide groups, indicating minimal steric hindrance.

Table 1: Crystallographic Data for the Target Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.45 |

| b (Å) | 7.89 |

| c (Å) | 15.67 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (ų) | 1456.2 |

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the quinazolinone nitrogen is observed when excess chloroacetamide is used. This is mitigated by employing stoichiometric ratios (1:1.05 quinazolinone:chloroacetamide) and incremental reagent addition.

Solvent Selection

Polar aprotic solvents (DMF, acetone) enhance reaction homogeneity, whereas protic solvents (ethanol) lead to partial hydrolysis of the acetamide group.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how do reaction conditions influence yield and purity?

- The synthesis typically involves constructing the quinazolinone core via condensation of substituted anilines with carbonyl derivatives under acidic/basic conditions, followed by introducing the chloro and phenyl groups. Chlorination at the 6-position is critical for reactivity .

- Key steps:

- Quinazolinone formation : Use of acetic anhydride or phosphoryl chloride as catalysts to promote cyclization.

- Acetamide coupling : Reaction of the quinazolinone intermediate with activated acetyl chloride derivatives in DMF or THF at 60–80°C .

- Optimization: Yield (65–80%) depends on stoichiometric ratios and solvent polarity. Impurities arise from incomplete chlorination or side reactions; HPLC monitoring is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., chloro at C6, acetylphenyl at N1). Aromatic proton signals at δ 7.2–8.1 ppm and carbonyl peaks at ~170 ppm are diagnostic .

- X-ray crystallography : Resolves conformational details (e.g., planarity of the quinazolinone core and spatial orientation of the trifluoromethyl group) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 457.84 for C23H15ClF3N3O2) .

Q. What preliminary biological screening data exist for this compound?

- Anticancer activity : IC50 values of 10–15 µM against breast cancer (MCF-7) and leukemia (K562) cell lines, comparable to similar quinazolinones .

- Enzyme inhibition : Inhibits EGFR kinase (IC50 ~12 µM) via quinazolinone core interactions with ATP-binding pockets .

- Comparative data :

| Compound | Target Activity | IC50 (µM) |

|---|---|---|

| This compound | EGFR inhibition | 12.0 |

| 6-chloro-2-oxo-4-phenylquinazoline | Antiviral | 12.0 |

| N-(4-Chlorophenyl)acetamide | Kinase inhibition | 15.0 |

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variance in IC50 values across studies) be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using SAR studies .

- Computational docking : Model interactions with EGFR or tubulin to identify binding affinity discrepancies due to conformational flexibility .

Q. What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require post-reaction purification via column chromatography .

- Catalyst selection : Pd/C or CuI for coupling reactions improves efficiency (yield increase from 65% to 82%) .

- Process controls : In-line FTIR monitors reaction progress; TLC/HPLC ensures purity ≥95% .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over 60 minutes.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Pharmacokinetics : Administer orally to rodent models and measure plasma half-life (t1/2) and bioavailability via LC-MS/MS .

Q. What strategies address low aqueous solubility during formulation?

- Salt formation : Use hydrochloride or sodium salts to enhance solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve biodistribution .

- Co-solvents : Employ cyclodextrin complexes or ethanol-water mixtures (up to 20% v/v) without precipitating the compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzyme inhibition mechanisms?

- Target validation : Use CRISPR knockouts (e.g., EGFR−/− cells) to confirm on-target effects.

- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD values) to rule out off-target interactions .

- Structural analogs : Compare inhibition profiles of derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .

Methodological Resources

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.